methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate
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Overview
Description
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is an organic compound with a unique structure that includes a propargylic ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate typically involves the reaction of (2R)-2-hydroxypropanoic acid with propargyl alcohol in the presence of a suitable esterification catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the esterification reaction, and the process may be optimized for temperature, pressure, and reactant concentrations to maximize output.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The propargylic ether moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The propargylic ether moiety can undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate can be compared with other esters and propargylic ethers:
Methyl (2R)-2-hydroxypropanoate: Lacks the propargylic ether moiety, resulting in different reactivity and applications.
Ethyl (2R)-2-(prop-2-yn-1-yloxy)propanoate: Similar structure but with an ethyl ester group, which may affect its physical properties and reactivity.
Propargyl alcohol: Contains the propargylic group but lacks the ester functionality, leading to different chemical behavior.
Properties
IUPAC Name |
methyl (2R)-2-prop-2-ynoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIJGCMAURQHW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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